molecular formula C19H17ClN2O6S B11612470 methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11612470
M. Wt: 436.9 g/mol
InChI Key: UTCYFXBXELSBQR-CXUHLZMHSA-N
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Description

METHYL (4E)-4-({5-[(4-CHLOROBENZENESULFONAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound It is characterized by its complex structure, which includes a furan ring, a pyrrole ring, and a chlorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4E)-4-({5-[(4-CHLOROBENZENESULFONAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include chlorobenzenesulfonyl chloride, methyl furan, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL (4E)-4-({5-[(4-CHLOROBENZENESULFONAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorobenzenesulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential use as a pharmaceutical intermediate.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which METHYL (4E)-4-({5-[(4-CHLOROBENZENESULFONAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (4E)-4-({5-[(BENZENESULFONAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • METHYL (4E)-4-({5-[(4-METHYLBENZENESULFONAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The presence of the chlorobenzenesulfonamide group in METHYL (4E)-4-({5-[(4-CHLOROBENZENESULFONAMIDO)METHYL]FURAN-2-YL}METHYLIDENE)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE distinguishes it from similar compounds. This group can influence the compound’s reactivity, biological activity, and overall properties.

Properties

Molecular Formula

C19H17ClN2O6S

Molecular Weight

436.9 g/mol

IUPAC Name

methyl (4E)-4-[[5-[[(4-chlorophenyl)sulfonylamino]methyl]furan-2-yl]methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H17ClN2O6S/c1-11-17(19(24)27-2)16(18(23)22-11)9-13-5-6-14(28-13)10-21-29(25,26)15-7-3-12(20)4-8-15/h3-9,21H,10H2,1-2H3,(H,22,23)/b16-9+

InChI Key

UTCYFXBXELSBQR-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(/C(=C\C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)/C(=O)N1)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(O2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N1)C(=O)OC

Origin of Product

United States

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